3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Overview
Description
“3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceuticals and materials science. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Synthesis Analysis
The synthesis of this compound involves various methods. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate and its use for the synthesis of 2-thioxopyrimidine-containing condensed derivatives were described in the work by Danswan et al .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The IR spectra of compounds revealed the disappearance of NH 2 /NH bands of the precursor thiophene derivatives. Other characteristic bands of compounds were observed at 2214–2206 cm −1, and at 1678 .Scientific Research Applications
Synthesis and Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, including thieno[3,2-d]pyrimidin-4(1H)-ones, are recognized for their wide range of biological activities and pharmaceutical applications. These compounds are often explored for their potential as therapeutic agents due to their structural diversity and bioactivity. Research has highlighted the synthesis of pyrimidine derivatives using various catalysts, emphasizing their role in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).
Heterocyclic Compounds in Drug Design
Compounds containing thiophene units, similar to the one in the queried compound, are integral in drug design due to their bioactive properties. Heterocyclic compounds like furan and thiophene derivatives are critical structural units in medicinal chemistry, contributing to the development of drugs targeting various diseases (Ostrowski, 2022).
Thiophene Derivatives and Their Therapeutic Properties
Thiophene derivatives are particularly noted for their therapeutic properties, encompassing a range of biological activities. Literature reviews over the past decades have systematically analyzed the structure-activity relationships of thiophene derivatives, indicating their potential in developing drugs with various therapeutic effects (Drehsen & Engel, 1983).
Pyrimidine as a Core for Optoelectronic Materials
Beyond their biological significance, pyrimidine and its derivatives are also explored in the field of optoelectronic materials. These compounds are investigated for their applications related to photo- and electroluminescence, demonstrating the versatility of pyrimidine-based compounds in both medicinal chemistry and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
2-sulfanylidene-3-(2-thiophen-2-ylethyl)-1H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS3/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFTUJFNBFTDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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